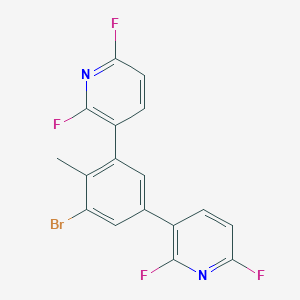
3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core with two difluoropyridine groups attached
Métodos De Preparación
The synthesis of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) typically involves multiple steps, starting with the bromination of a methyl-substituted phenylene compound. This is followed by the introduction of difluoropyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the phenylene core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) involves its interaction with molecular targets through its brominated phenylene core and difluoropyridine groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar compounds to 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) include other brominated phenylene derivatives and difluoropyridine compounds. What sets this compound apart is the combination of both brominated phenylene and difluoropyridine groups, which imparts unique chemical and physical properties. Some similar compounds include:
- 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(trimethylsilane)
- 2-Bromo-5-methyl-1,3,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
Número CAS |
919288-42-9 |
|---|---|
Fórmula molecular |
C17H9BrF4N2 |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C17H9BrF4N2/c1-8-12(11-3-5-15(20)24-17(11)22)6-9(7-13(8)18)10-2-4-14(19)23-16(10)21/h2-7H,1H3 |
Clave InChI |
LBYPYZITKSCMPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


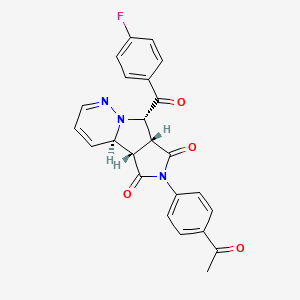
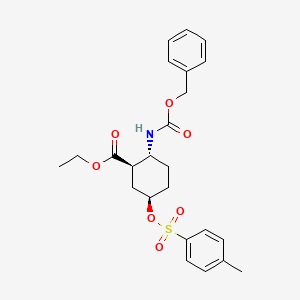
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
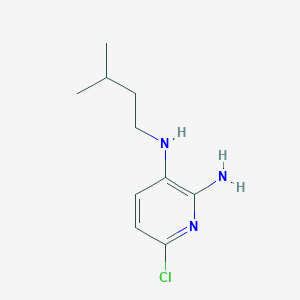

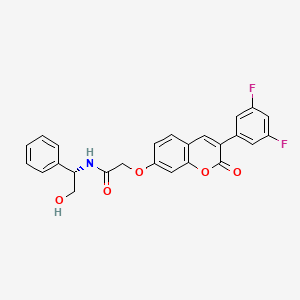
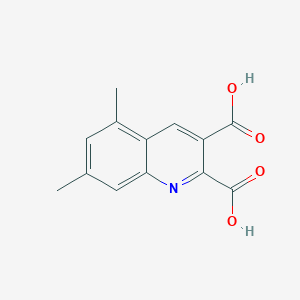


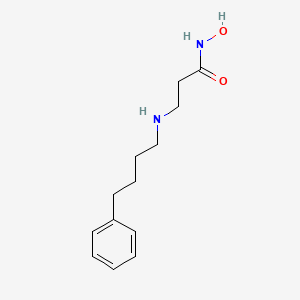
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
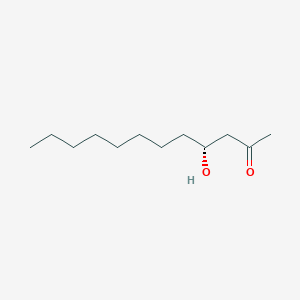
amine](/img/structure/B12632979.png)
